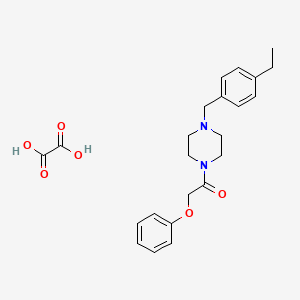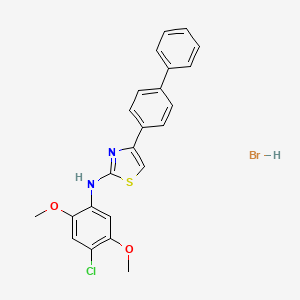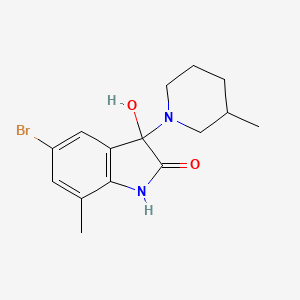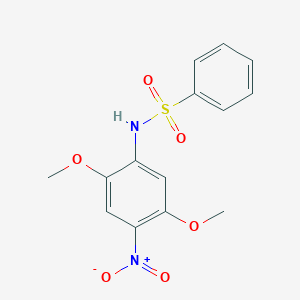![molecular formula C19H17ClN2O6 B5054389 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5054389.png)
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting certain enzymes or signaling pathways involved in cancer cell proliferation, microbial growth, or inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate can induce apoptosis (programmed cell death) in cancer cells, inhibit microbial growth, and reduce inflammation in animal models. It has also been shown to have low toxicity and good bioavailability in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds with similar properties.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. One potential direction is the development of more efficient synthesis methods to reduce cost and increase yield. Another direction is the investigation of its potential as a therapeutic agent for specific types of cancer or infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate involves several steps, including the reaction of 4-chloro-3-nitrobenzaldehyde with ethyl acetoacetate, followed by the addition of 4-methylphenylhydrazine to form the corresponding hydrazone. The final product is obtained by the reaction of the hydrazone with ethyl chloroformate in the presence of triethylamine. This synthesis method has been optimized and improved over time to increase yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential as a diagnostic tool in imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). Additionally, this compound has been used in the synthesis of other compounds with potential applications in drug discovery.
Propiedades
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-(4-methylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O6/c1-12-2-5-14(6-3-12)21-18(24)8-9-19(25)28-11-17(23)13-4-7-15(20)16(10-13)22(26)27/h2-7,10H,8-9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEQCVKYHFIKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5054320.png)
![2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5054328.png)


![propyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5054364.png)
![N-(1-{1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5054380.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5054385.png)


![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5054396.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5054402.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-(phenyldiazenyl)phenyl]hydrazone}](/img/structure/B5054405.png)
